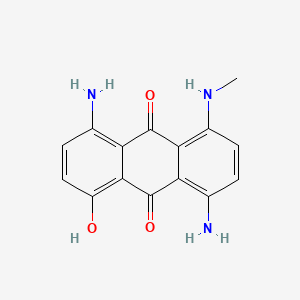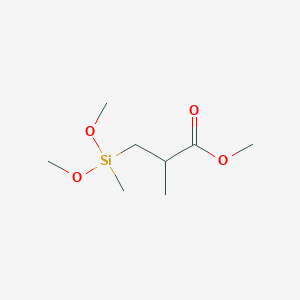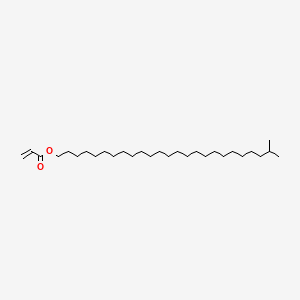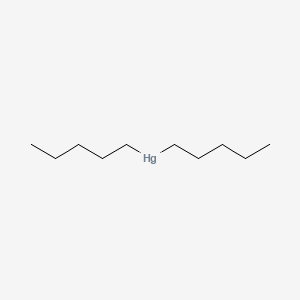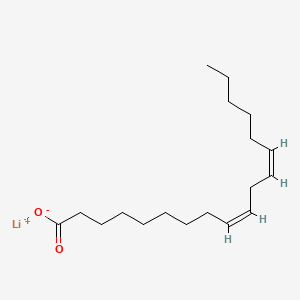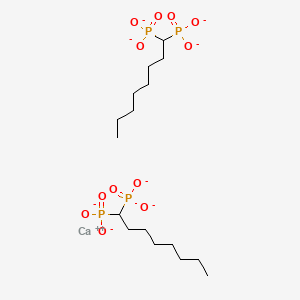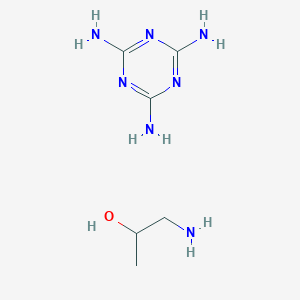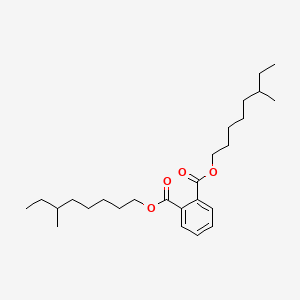
Bis(6-methyloctyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(6-methyloctyl) phthalate is a high molecular weight phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and longevity of polyvinyl chloride (PVC) products. This compound is part of a broader class of phthalates, which are widely utilized in various industrial applications due to their effective plasticizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-methyloctyl) phthalate typically involves the esterification of phthalic anhydride with 6-methyloctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors are often employed to maintain a steady production rate. The use of efficient separation techniques, such as distillation and crystallization, ensures high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(6-methyloctyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 6-methyloctanol.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(6-methyloctyl) phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, including its carcinogenic and teratogenic effects.
Industry: Widely used in the production of flexible PVC products, such as hoses, cables, and flooring
Mécanisme D'action
The mechanism by which bis(6-methyloctyl) phthalate exerts its effects involves its interaction with nuclear receptors and endocrine pathways. It can disrupt hormone synthesis, transport, and metabolism, leading to various physiological effects. The compound’s ability to interfere with the hypothalamic-pituitary-gonadal axis is particularly notable, affecting reproductive and developmental processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
Comparison
Bis(6-methyloctyl) phthalate is similar to other high molecular weight phthalates like bis(2-ethylhexyl) phthalate and diisononyl phthalate in terms of its plasticizing properties and applications. its unique alkyl chain structure provides distinct physical and chemical properties, such as different solubility and volatility profiles. This uniqueness can influence its behavior in various industrial and biological contexts .
Propriétés
Numéro CAS |
85391-49-7 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
bis(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-21(3)15-9-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(4)6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
Clé InChI |
FEDPFYJRECQFHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



